![molecular formula C9H11N5O2 B14319138 2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one CAS No. 113193-93-4](/img/structure/B14319138.png)
2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one is a chemical compound with the molecular formula C10H13N5O2. This compound belongs to the class of pteridines, which are heterocyclic compounds containing a pteridine ring system. Pteridines are known for their biological significance and are found in various natural products, including folic acid and biopterin.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,7-triaminopteridine and isopropyl alcohol.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. A catalyst, such as hydrochloric acid or sulfuric acid, is often used to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards.
化学反応の分析
Types of Reactions
2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropteridine derivatives.
Substitution: The amino group at the 2-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various pteridine derivatives with modified functional groups, which can have different biological and chemical properties.
科学的研究の応用
2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: It is studied for its role in biological processes, including enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may bind to active sites of enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-Amino-4(1H)-pteridinone: A closely related compound with similar chemical properties.
2-Amino-4-hydroxypteridine: Another pteridine derivative with hydroxyl functional groups.
2-Amino-4-pteridone: A compound with a similar pteridine ring system but different substituents.
Uniqueness
2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one is unique due to the presence of the isopropyl group at the 7-position, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
113193-93-4 |
|---|---|
分子式 |
C9H11N5O2 |
分子量 |
221.22 g/mol |
IUPAC名 |
2-amino-7-propan-2-yloxy-3H-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O2/c1-4(2)16-5-3-11-6-7(12-5)13-9(10)14-8(6)15/h3-4H,1-2H3,(H3,10,12,13,14,15) |
InChIキー |
VGBOKZDMJKZFSV-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CN=C2C(=O)NC(=NC2=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)
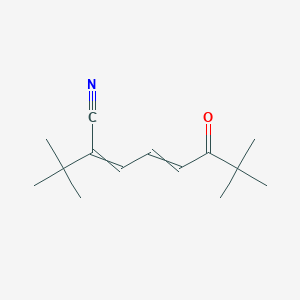
![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
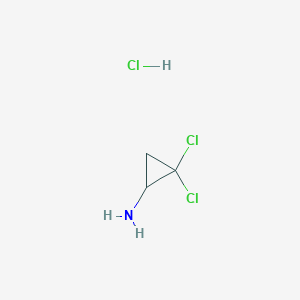
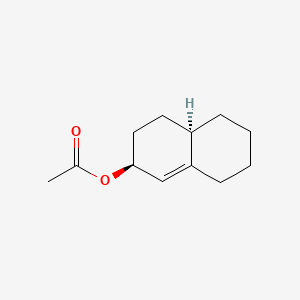

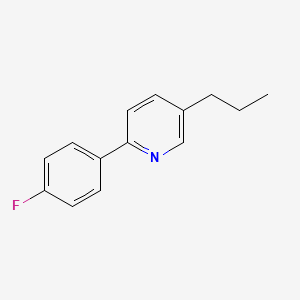
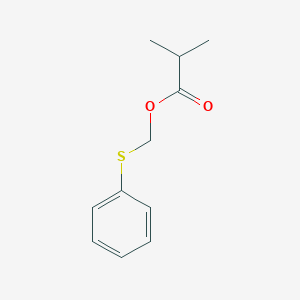

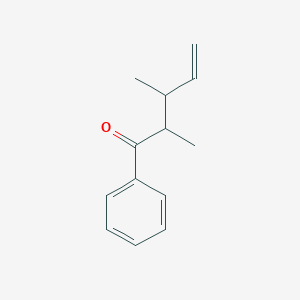
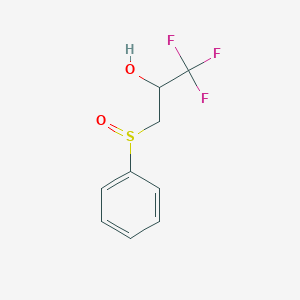
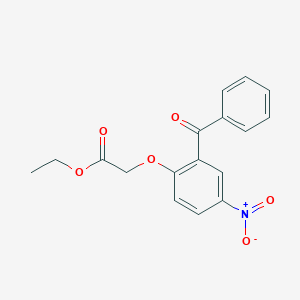
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
